molecular formula C19H26O2 B162180 Tetrahydrocannabivarin CAS No. 31262-37-0

Tetrahydrocannabivarin

Cat. No. B162180
CAS RN: 31262-37-0
M. Wt: 286.4 g/mol
InChI Key: ZROLHBHDLIHEMS-HUUCEWRRSA-N
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Description

Tetrahydrocannabivarin (THCV) is a homologue of tetrahydrocannabinol (THC) having a propyl (3-carbon) side chain instead of pentyl (5-carbon), making it non-psychoactive in lower doses . It has been shown to exhibit neuroprotective activity, appetite suppression, glycemic control and reduced side effects compared to THC, making it a potential treatment for management of obesity and diabetes .


Synthesis Analysis

THCV is prevalent in certain central Asian and southern African strains of Cannabis . It is produced in smaller amounts in the plant and is derived along with Δ9-THC and CBD from the parent cannabinoid cannabigerolic acid (CBGA) .


Molecular Structure Analysis

Similar to THC, THCV has 7 possible double bond isomers and 30 stereoisomers . The alternative isomer Δ8-THCV is known as a synthetic compound with a code number of O-4395 .


Chemical Reactions Analysis

THCV is one of four cannabinoids with identified potential as anticonvulsant agents, which also includes Δ9-tetrahydrocannabinolic acid, Cannabidiol (CBD), and Cannabidivarin (CBDV) .


Physical And Chemical Properties Analysis

The molecular formula of THCV is C19H26O2 and its molar mass is 286.415 g·mol−1 .

Scientific Research Applications

Application in Obstructive Sleep Apnea Treatment

A study conducted by Prasad et al. (2013) explored the use of dronabinol, a cannabinoid type 1 and type 2 receptor agonist, in patients with Obstructive Sleep Apnea (OSA). The study found that dronabinol was safe and well-tolerated at doses of 2.5–10 mg daily and significantly reduced the Apnea Hypopnea Index in the short term, indicating potential as a treatment for OSA Prasad, Radulovacki, & Carley, 2013.

Application in Tumor Growth Inhibition

Guzmán et al. (2006) conducted a pilot phase I trial to assess the antitumoral action of Δ9-tetrahydrocannabinol (THC) in patients with recurrent glioblastoma multiforme. The study reported that THC, when administered intratumoraly, was safe and suggested its potential antiproliferative action on tumor cells Guzmán, Duarte, Blázquez, Ravina, Rosa, Galve-Roperh, Sánchez, Velasco, & González-Feria, 2006.

Application in Alzheimer’s Disease Treatment

Shelef et al. (2016) investigated the efficacy and safety of medical cannabis oil containing THC as an add-on to pharmacotherapy in relieving behavioral and psychological symptoms of dementia. The study observed a significant reduction in symptoms, suggesting that adding medical cannabis oil to Alzheimer's patients' pharmacotherapy is safe and a promising treatment option Shelef, Barak, Berger, Paleacu, Tadger, Plopsky, & Baruch, 2016.

Application in Pain Management

Research by Haroutiunian et al. (2008) evaluated the effect and adverse events of orally administered Δ-9-tetrahydrocannabinol in patients with chronic nonmalignant pain. The study concluded that oral THC may be a valuable therapeutic option for selected patients with chronic nonmalignant pain unresponsive to conventional treatments Haroutiunian, Rosen, Shouval, & Davidson, 2008.

Future Directions

The uniquely diverse properties of THCV provide neuroprotection, appetite suppression, glycemic control, and reduced side effects, etc.; therefore, making it a potential priority candidate for the development of clinically useful therapies in the future .

properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLHBHDLIHEMS-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893920
Record name Tetrahydrocannabivarin
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocannabivarin

CAS RN

31262-37-0
Record name Tetrahydrocannabivarin
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Record name Tetrahydrocannabivarin
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Record name Tetrahydrocannabivarin
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Record name TETRAHYDROCANNABIVARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,970
Citations
RG Pertwee - British journal of pharmacology, 2008 - Wiley Online Library
Cannabis sativa is the source of a unique set of compounds known collectively as plant cannabinoids or phytocannabinoids. This review focuses on the manner with which three of …
Number of citations: 129 bpspubs.onlinelibrary.wiley.com
JM McPartland, M Duncan, V Di Marzo… - British journal of …, 2015 - Wiley Online Library
Based upon evidence that the therapeutic properties of C annabis preparations are not solely dependent upon the presence of Δ 9 ‐tetrahydrocannabinol ( THC ), pharmacological …
Number of citations: 559 bpspubs.onlinelibrary.wiley.com
SP Nikas, GA Thakur, D Parrish, SO Alapafuja… - Tetrahedron, 2007 - Elsevier
The availability of tetrahydrocannabinols (Δ 9 -THC), tetrahydrocannabivarins (Δ 9 -THCV), and their metabolites in both their undeuterated and deuterated forms is critical for the …
Number of citations: 31 www.sciencedirect.com
B Romano, E Pagano, P Orlando, R Capasso… - Pharmacological …, 2016 - Elsevier
Historical and scientific evidence suggests that Cannabis use has immunomodulatory and anti-inflammatory effects. We have here investigated the effect of the non-psychotropic …
Number of citations: 51 www.sciencedirect.com
A Neuberger, YA Trofimov, MV Yelshanskaya… - Nature …, 2023 - nature.com
… Here we report the structure of human TRPV6 in complex with tetrahydrocannabivarin (THCV), a natural cannabinoid inhibitor extracted from Cannabis sativa. We use cryo-electron …
Number of citations: 1 www.nature.com
RG Pertwee, A Thomas, LA Stevenson… - British journal of …, 2007 - Wiley Online Library
Background and purpose: To follow up in vitro evidence that Δ 9 ‐tetrahydrocannabivarin extracted from cannabis (eΔ 9 ‐THCV) is a CB 1 receptor antagonist by establishing whether …
Number of citations: 121 bpspubs.onlinelibrary.wiley.com
YL Ma, SE Weston, BJ Whalley… - British journal of …, 2008 - Wiley Online Library
Background and purpose: The phytocannabinoid Δ 9 ‐tetrahydrocannabivarin (Δ 9 ‐THCV) has been reported to exhibit a diverse pharmacology; here, we investigate functional effects …
Number of citations: 70 bpspubs.onlinelibrary.wiley.com
EM Rock, MA Sticht, M Duncan, C Stott… - British journal of …, 2013 - Wiley Online Library
Background and Purpose The cannabinoid 1 ( CB 1 ) receptor inverse agonists/antagonists, rimonabant ( SR 141716, SR ) and AM251 , produce nausea and potentiate toxin‐induced …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
AJ Hill, SE Weston, NA Jones, I Smith, SA Bevan… - …, 2010 - Wiley Online Library
Purpose: We assessed the anticonvulsant potential of the phytocannabinoid Δ 9 ‐tetrahydrocannabivarin (Δ 9 ‐THCV) by investigating its effects in an in vitro piriform cortex (PC) brain …
Number of citations: 139 onlinelibrary.wiley.com
A Abioye, O Ayodele… - Journal of …, 2020 - jcannabisresearch.biomedcentral …
Δ9-Tetrahydrocannabivarin (THCV) is a cannabis-derived compound with unique properties that set it apart from the more common cannabinoids, such as Δ9-tetrahydrocannabinol (…

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